2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0820517
InChI:
InChI=1S/C21H29FN4O2/c22-17-6-8-18(9-7-17)24-15-13-23(14-16-24)10-3-4-12-26-20(27)19-5-1-2-11-25(19)21(26)28/h6-9,19H,1-5,10-16H2
SMILES:
C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=C(C=C4)F
Molecular Formula:
C21H29FN4O2
Molecular Weight:
388.5 g/mol
2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
CAS No.:
Cat. No.: VC0820517
Molecular Formula: C21H29FN4O2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H29FN4O2 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
| Standard InChI | InChI=1S/C21H29FN4O2/c22-17-6-8-18(9-7-17)24-15-13-23(14-16-24)10-3-4-12-26-20(27)19-5-1-2-11-25(19)21(26)28/h6-9,19H,1-5,10-16H2 |
| Standard InChI Key | OSRQWBNXNBEOSR-UHFFFAOYSA-N |
| SMILES | C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CCN2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=C(C=C4)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator